

# Application Note: Quantitative Analysis of Triose Phosphates by Mass Spectrometry

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## Compound of Interest

Compound Name: *Triose phosphate*

Cat. No.: *B031755*

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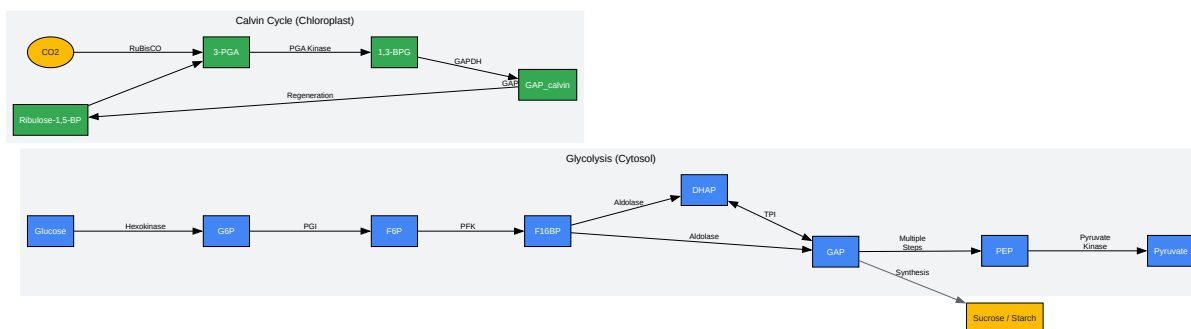
Audience: Researchers, scientists, and drug development professionals.

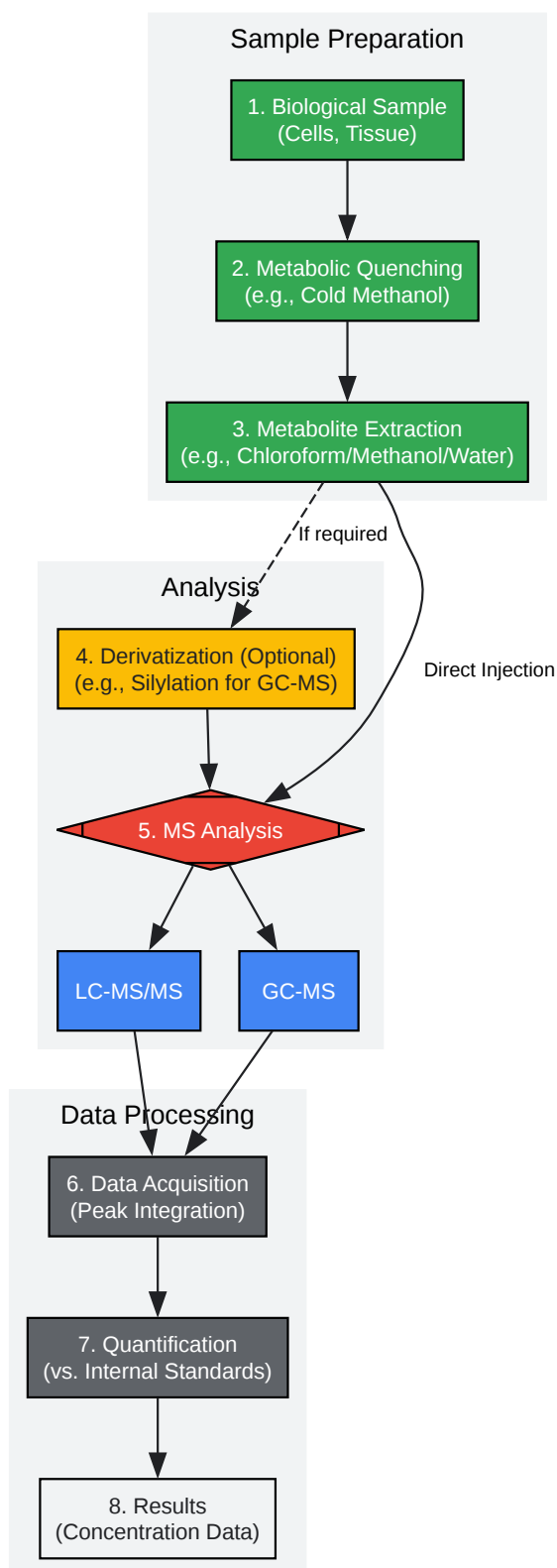
**Introduction** **Triose phosphates**, primarily glyceraldehyde 3-phosphate (GAP) and its isomer dihydroxyacetone phosphate (DHAP), are pivotal intermediates in central carbon metabolism. They are central to glycolysis, the pentose phosphate pathway, and the Calvin cycle in photosynthetic organisms.[1][2] During photosynthesis, **triose phosphates** are the primary products exported from the chloroplast to the cytosol to be used in the synthesis of sucrose and other essential organic molecules.[3][4][5] Given their central role, the ability to accurately measure the levels of **triose phosphates** is critical for understanding metabolic flux, cellular energy status, and the effects of genetic mutations or drug candidates on metabolic pathways. Mass spectrometry, coupled with chromatographic separation, offers a highly sensitive and specific method for the quantification of these challenging analytes.[6][7][8]

**Principle of the Method** The quantification of **triose phosphates** from complex biological matrices involves several key steps: extraction of metabolites, separation by chromatography, and detection by mass spectrometry. Due to the polar and non-volatile nature of sugar phosphates, derivatization is often employed to improve chromatographic performance and sensitivity, particularly for Gas Chromatography-Mass Spectrometry (GC-MS).[6][8][9] Liquid Chromatography-Mass Spectrometry (LC-MS), especially with techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), can often analyze these compounds with minimal or no derivatization.[7][10] Stable isotope-labeled internal standards are crucial for accurate quantification, correcting for variations in sample preparation and matrix effects.[11][12][13][14][15]

# Metabolic Pathway: The Central Role of Triose Phosphates

The following diagram illustrates the position of **Triose Phosphates** (GAP and DHAP) as key intermediates linking glycolysis and the Calvin cycle.





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